molecular formula C18H15ClN2O2 B14161985 N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide CAS No. 900869-69-4

N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide

Cat. No.: B14161985
CAS No.: 900869-69-4
M. Wt: 326.8 g/mol
InChI Key: YCPBMKBFGRJSCC-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an acetamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to its antimicrobial effects.

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.

    4-Chloroacetanilide: A related compound with a chlorophenyl group and acetamide group but lacking the quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

900869-69-4

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-11(22)20-18-16(12-7-9-13(19)10-8-12)17(23)14-5-3-4-6-15(14)21(18)2/h3-10H,1-2H3,(H,20,22)

InChI Key

YCPBMKBFGRJSCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)Cl

solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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